

A Technical Guide to Pentyl 4-hydroxybenzoate-d4: Molecular Properties, Analysis, and Applications

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Compound of Interest

Compound Name: Pentyl 4-hydroxybenzoate-d4

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Introduction

Pentyl 4-hydroxybenzoate, also known as amylparaben, is an alkyl ester of 4-hydroxybenzoic acid.^[1] Like other parabens, it has been utilized as a preservative in cosmetics, pharmaceuticals, and food products due to its effective antimicrobial and antifungal properties.^{[2][3][4]} Concerns over the endocrine-disrupting potential of some parabens have led to increased regulatory scrutiny and a demand for precise analytical methods to quantify their presence in various matrices. In the European Union, the use of Pentyl 4-hydroxybenzoate in cosmetics has been disallowed since 2014.^[1]

To meet the need for accurate detection and quantification, stable isotope-labeled internal standards are indispensable. **Pentyl 4-hydroxybenzoate-d4** is the deuterated analogue of pentylparaben, where four hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use allows for the correction of matrix effects and variations in sample preparation, ensuring high precision and accuracy in analytical measurements.

Physicochemical Properties

The key physicochemical properties of **Pentyl 4-hydroxybenzoate-d4** and its non-deuterated counterpart are summarized below. The primary difference is the molecular weight, which is increased by the mass of the four deuterium atoms.

Property	Pentyl 4-hydroxybenzoate-d4	Pentyl 4-hydroxybenzoate (Amylparaben)
Molecular Formula	C ₁₂ D ₄ H ₁₂ O ₃ [5][6]	C ₁₂ H ₁₆ O ₃ [2][7][8]
Molecular Weight	212.28 g/mol [5]	208.26 g/mol [1][8]
CAS Number	1219798-66-9[5][6][9]	6521-29-5[1][8]
Synonyms	Pentyl 4-hydroxy-2,3,5,6-tetradeuteriobenzoate, Pentyl 4-hydroxybenzoate D4 (phenyl-d4)[5][6]	Pentylparaben, Amyl p-hydroxybenzoate[1]
Appearance	-	White to cream crystalline powder[8]
Melting Point	-	36-40 °C[1]
Boiling Point	-	197–200 °C (at 10 mmHg)[1]
Solubility	-	Practically insoluble in water; slightly soluble in chloroform and methanol[1]

Experimental Protocol: Quantification in Biological Matrices

The use of **Pentyl 4-hydroxybenzoate-d4** as an internal standard is critical for accurately quantifying the parent compound in complex samples like urine or plasma. The following is a generalized protocol based on standard methods for analyzing phenolic compounds.[10]

Sample Preparation and Extraction

- **Sample Collection:** Collect a defined volume of the biological sample (e.g., 1 mL of urine).

- Internal Standard Spiking: Add a known concentration of **Pentyl 4-hydroxybenzoate-d4** in a suitable solvent (e.g., 100 µg/mL in methanol) to the sample.^[9] This step is crucial for isotope dilution analysis.
- Hydrolysis (Optional): For conjugated forms of the analyte, perform enzymatic or acidic hydrolysis to release the free form.
- Solid Phase Extraction (SPE):
 - Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
 - Load the pre-treated sample onto the cartridge.
 - Wash the cartridge with a weak solvent (e.g., water or 5% methanol) to remove interferences.
 - Elute the analyte and internal standard with a strong organic solvent (e.g., methanol or acetonitrile).
- Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for analysis.

Chromatographic Analysis (UHPLC-MS/MS)

- Instrumentation: Utilize a triple-quadrupole mass spectrometer coupled with an ultra-high performance liquid chromatography system.^[10]
- Chromatographic Column: A reverse-phase column (e.g., C18) is typically used for separation.
- Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of acid (e.g., formic acid), is commonly employed.
- Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Pentyl 4-hydroxybenzoate and **Pentyl 4-hydroxybenzoate-d4** are monitored for selective and sensitive detection.

- Quantification: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing it to a calibration curve.

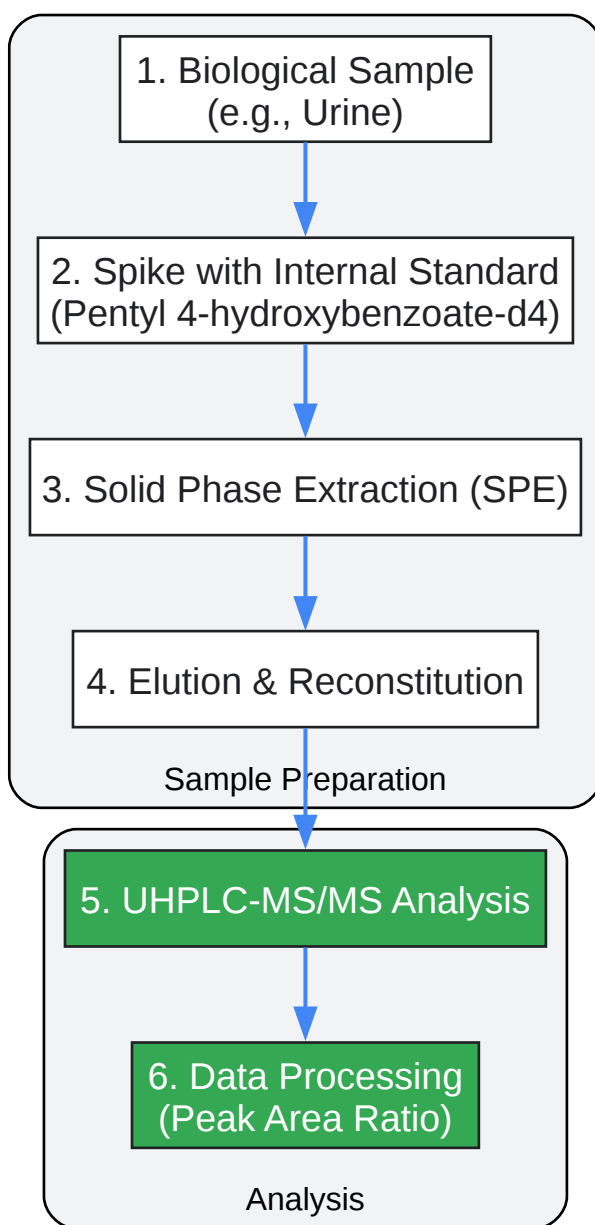


Figure 1: Analytical Workflow for Paraben Quantification

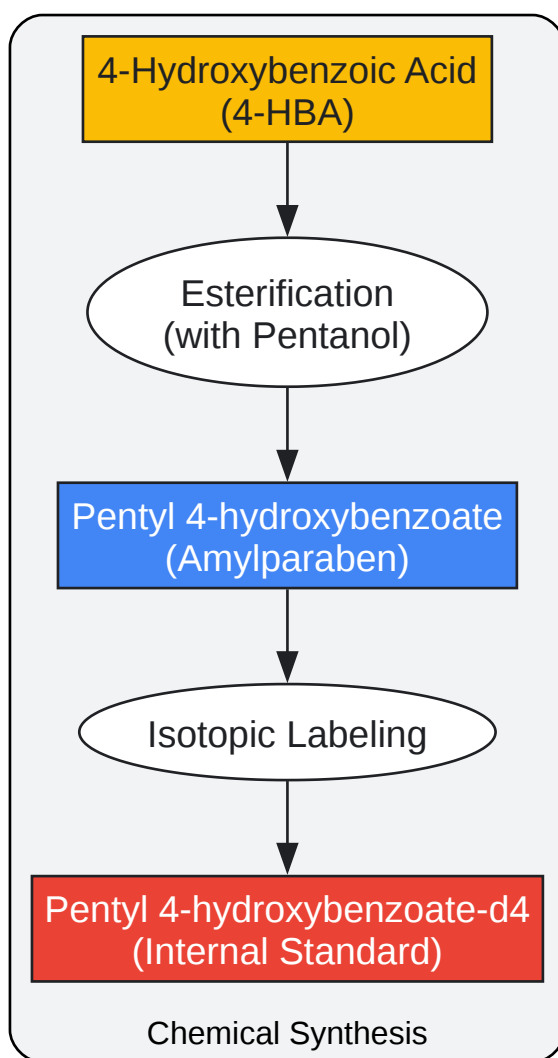


Figure 2: Chemical Derivation Pathway

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